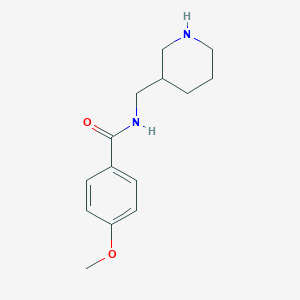

4-Methoxy-N-(piperidin-3-ylmethyl)benzamide

説明

4-Methoxy-N-(piperidin-3-ylmethyl)benzamide is a benzamide derivative featuring a methoxy group at the para position of the benzene ring and a piperidin-3-ylmethyl substituent on the amide nitrogen. This structure combines aromaticity with the conformational flexibility of the piperidine ring, making it relevant in medicinal chemistry and materials science.

特性

IUPAC Name |

4-methoxy-N-(piperidin-3-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-18-13-6-4-12(5-7-13)14(17)16-10-11-3-2-8-15-9-11/h4-7,11,15H,2-3,8-10H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MADYFJKBLUNFBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NCC2CCCNC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-N-(piperidin-3-ylmethyl)benzamide typically involves the following steps:

Starting Materials: The synthesis begins with 4-methoxybenzoic acid and piperidine.

Formation of Intermediate: 4-methoxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions.

Amidation Reaction: The acid chloride intermediate is then reacted with piperidin-3-ylmethanol in the presence of a base such as triethylamine (TEA) to form the desired benzamide compound.

Industrial Production Methods

In an industrial setting, the production of 4-Methoxy-N-(piperidin-3-ylmethyl)benzamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

化学反応の分析

Types of Reactions

4-Methoxy-N-(piperidin-3-ylmethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

Reduction: The carbonyl group in the benzamide can be reduced to form an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 4-hydroxy-N-(piperidin-3-ylmethyl)benzamide or 4-formyl-N-(piperidin-3-ylmethyl)benzamide.

Reduction: Formation of 4-methoxy-N-(piperidin-3-ylmethyl)benzylamine.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

科学的研究の応用

Chemical Properties and Structure

The molecular formula for 4-Methoxy-N-(piperidin-3-ylmethyl)benzamide is , with a molecular weight of approximately 246.31 g/mol. Its structure includes a methoxy group, a benzamide core, and a piperidine moiety, which contribute to its diverse reactivity and biological interactions.

Chemistry

- Building Block for Synthesis : 4-Methoxy-N-(piperidin-3-ylmethyl)benzamide is utilized as a precursor in the synthesis of more complex organic molecules. It serves as a versatile building block in the development of pharmaceuticals and agrochemicals.

Biology

- Ligand in Receptor Studies : The compound acts as a ligand in receptor-ligand interaction studies, particularly in the context of neurotransmitter receptors. Its binding affinity can be evaluated to understand its potential effects on neuronal signaling pathways.

- Antimicrobial Activity : Preliminary studies have shown that derivatives of this compound exhibit antimicrobial properties against various pathogens. For instance, it has demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus.

Medicine

- Therapeutic Potential : Ongoing research is investigating the compound's potential as a therapeutic agent for conditions like anxiety and depression due to its interaction with central nervous system receptors.

Case Study 1: Antimicrobial Evaluation

A study assessed the antimicrobial efficacy of 4-Methoxy-N-(piperidin-3-ylmethyl)benzamide derivatives against various bacterial strains. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 8 µM to 32 µM against Enterococcus faecalis and Staphylococcus aureus, suggesting significant antimicrobial potential.

| Bacterial Strain | MIC (µM) |

|---|---|

| Enterococcus faecalis | 16 |

| Staphylococcus aureus | 32 |

Case Study 2: Neuropharmacological Effects

Research into the neuropharmacological effects of this compound revealed that it could modulate neurotransmitter activity, potentially offering therapeutic benefits for anxiety disorders. Animal models treated with the compound showed reduced anxiety-like behavior in standardized tests.

作用機序

The mechanism of action of 4-Methoxy-N-(piperidin-3-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the piperidin-3-ylmethyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets may vary depending on the specific application and context of use.

類似化合物との比較

Substituent Variations and Physicochemical Properties

The table below summarizes key structural analogs and their properties:

Key Observations :

- Piperidine vs. Pyridine : The piperidin-3-ylmethyl group (flexible, aliphatic) contrasts with pyridin-3-yl (rigid, aromatic), affecting solubility and binding modes .

- Thiourea Derivatives : MPiCB’s thiourea group allows bidentate metal coordination (S and O atoms), unlike the parent benzamide, which lacks such reactivity .

- Neuroleptic Activity: YM-09151-2’s chloro and methylamino substituents enhance dopamine receptor antagonism, highlighting the importance of electron-withdrawing groups in bioactive analogs .

Physicochemical and Crystallographic Insights

- Crystal Structures : MPiCB forms hydrogen-bonded dimers via N–H···S interactions, while MPCB (pyrrolidine analog) adopts different packing modes due to ring size .

- Solubility : Piperazine-containing analogs (e.g., Imatinib derivatives) show higher aqueous solubility compared to piperidine derivatives .

生物活性

4-Methoxy-N-(piperidin-3-ylmethyl)benzamide is a compound that belongs to the class of benzamides, which are known for their diverse pharmacological activities. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

4-Methoxy-N-(piperidin-3-ylmethyl)benzamide can be described by the following structural formula:

This compound features a methoxy group, a piperidine ring, and a benzamide moiety, which contribute to its biological properties.

The biological activity of 4-Methoxy-N-(piperidin-3-ylmethyl)benzamide is primarily attributed to its interaction with various neurotransmitter systems. It is believed to act as an inhibitor of the choline transporter (CHT), which is crucial for acetylcholine homeostasis in the nervous system. By inhibiting CHT, this compound may enhance cholinergic signaling, thereby influencing cognitive functions and potentially exhibiting neuroprotective effects.

Structure-Activity Relationships (SAR)

Research has shown that modifications to the benzamide structure can significantly impact the biological activity of related compounds. A study on a series of 4-methoxybenzamides indicated that the piperidine substituent plays a vital role in determining the potency and selectivity of these compounds as CHT inhibitors .

Table 1: Structure-Activity Relationship Data

| Compound | CHT Inhibition IC50 (µM) | Solubility (µM) | Brain:Plasma Ratio |

|---|---|---|---|

| 4-Methoxy-N-(piperidin-3-ylmethyl)benzamide | TBD | TBD | TBD |

| ML352 | 0.1 | 98.2 | 0.28 |

| Other Analog | >10 | TBD | TBD |

Case Study: Neuroprotective Effects

In a study evaluating the neuroprotective effects of various benzamide derivatives, 4-Methoxy-N-(piperidin-3-ylmethyl)benzamide demonstrated significant protective effects against neurotoxicity induced by glutamate in neuronal cell cultures. The compound reduced apoptosis markers and enhanced cell viability, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Anticancer Activity

Another area of research has focused on the anticancer potential of benzamide derivatives. Compounds structurally similar to 4-Methoxy-N-(piperidin-3-ylmethyl)benzamide were tested against various cancer cell lines, showing promising antiproliferative activity with IC50 values ranging from 19.9 to 75.3 µM against human breast and ovarian cancer cells . These findings indicate that further optimization could yield more potent anticancer agents.

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profiles of 4-Methoxy-N-(piperidin-3-ylmethyl)benzamide. Preliminary data suggest favorable solubility characteristics; however, detailed studies are required to ascertain its full pharmacokinetic profile and potential toxicological effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。